molecular formula C19H20N2O5 B3641758 3-nitrobenzyl 3-(isobutyrylamino)-4-methylbenzoate

3-nitrobenzyl 3-(isobutyrylamino)-4-methylbenzoate

Cat. No.: B3641758
M. Wt: 356.4 g/mol
InChI Key: XDWCAQWPBHIWKD-UHFFFAOYSA-N
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Description

3-Nitrobenzyl alcohol is a compound that has been used as a matrix for fast atom bombardment mass spectrometry . It’s also a good substrate for cytosolic alcohol dehydrogenase .


Synthesis Analysis

The synthesis of similar compounds, such as 3-nitrobenzaldehyde, is often accomplished via nitration of benzaldehyde, which yields mostly the meta-isomer . The reduction of the aldehyde group using sodium borohydride results in the production of an alcohol-containing product .


Molecular Structure Analysis

The molecular formula for 3-Nitrobenzyl Bromide, a similar compound, is C7H6BrNO2, with a molecular weight of 216.03 .


Chemical Reactions Analysis

The reductive transformations of organic nitro compounds are of great importance for the chemical industry . The products of these reactions, such as amines, are among the most important compounds used in the preparation of nitrogen-containing monomers and polymers, resins, dyes, pharmaceuticals, agrochemicals, and superficially active surfactants .


Physical and Chemical Properties Analysis

3-Nitrobenzyl Bromide, a similar compound, is a solid at 20 degrees Celsius . It has a melting point range of 54 - 58 °C and a boiling point of 153 - 154 °C at 23 mmHg .

Mechanism of Action

The mechanism of action for these compounds often involves the reduction of the nitro group. For example, 3-nitrobenzaldehyde can be reduced to form the diazonium salt .

Safety and Hazards

3-Nitrobenzyl Bromide is considered hazardous. It causes severe skin burns and eye damage . It may also cause respiratory irritation .

Future Directions

The study of photocatalytic methods of organic synthesis using semiconductor and other photoactive materials has attracted great interest . Such processes can occur under milder conditions, have better selectivity, and meet the requirements of “green” chemistry .

Properties

IUPAC Name

(3-nitrophenyl)methyl 4-methyl-3-(2-methylpropanoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c1-12(2)18(22)20-17-10-15(8-7-13(17)3)19(23)26-11-14-5-4-6-16(9-14)21(24)25/h4-10,12H,11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWCAQWPBHIWKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OCC2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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